(S)-Modafinil is the active enantiomer of Modafinil, a wakefulness-promoting agent. It is classified as a eugeroic, a class of drugs that promote wakefulness and alertness. (S)-Modafinil is a synthetic molecule initially developed for the treatment of narcolepsy and idiopathic hypersomnia. [] In scientific research, (S)-Modafinil is a valuable tool for investigating sleep-wake regulation, cognitive enhancement, and neuroprotection.
a) Preparing a solution of DMSAM (2-[(diphenylmethyl)sulfinyl]acetamide) in methanol at a concentration between 1 and 1.25 mol/L. []
b) Reacting the DMSAM solution with ammonia (NH3) at a temperature between 15 and 65°C with controlled stirring. []
c) Isolating the formed Modafinil. The stirring rate is determined based on the reactor geometry, size, and the type of stirring element to achieve a defined granulometry with a median size between 2 and 60 microns. []
While the precise mechanism of action of Modafinil remains unclear, research suggests it involves multiple neurotransmitter systems. [, , ] It has been hypothesized that Modafinil exerts its effects by inhibiting the activity of the preoptic area (POA) in the hypothalamus, a brain region involved in sleep regulation. [] Modafinil also appears to modulate dopamine and 5-hydroxytryptamine (5-HT, serotonin) levels in the brain. [, ] Specifically, it may increase dopamine and 5-HT levels while decreasing the levels of their metabolites, dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) for dopamine, and slightly increasing the levels of 5-hydroxyindoleacetic acid (5-HIAA) for 5-HT. []
Studies also suggest that Modafinil might interact with the hypocretin (orexin) system, which plays a crucial role in maintaining wakefulness. []
(S)-Modafinil is used to investigate the neural mechanisms underlying sleep and wakefulness. [] Studies using (S)-Modafinil in animal models have provided insights into the role of specific brain regions, such as the POA and BF, in regulating sleep-wake cycles. [] These studies contribute to a better understanding of sleep disorders and the development of potential new therapies.
(S)-Modafinil is studied for its potential to enhance cognitive function in healthy individuals and those with cognitive impairments. [, , , ] Research has examined its effects on attention, memory, and executive function, particularly in conditions like ADHD and schizophrenia. [] Studies have employed various cognitive tasks, including the Attention Network Task and the Cambridge Neuropsychological Test Automated Battery (CANTAB), to assess the specific cognitive domains affected by (S)-Modafinil. [, ]
(S)-Modafinil is investigated for its potential neuroprotective properties in various neurological disorders. [, ] Studies have examined its effects in animal models of Parkinson's disease, stroke, and peripheral neuropathy. [, ] These studies suggest that (S)-Modafinil might protect neurons from damage caused by various insults, potentially through mechanisms such as reducing oxidative stress and inflammation. [, ]
One study investigated the neuroprotective effects of Modafinil-coated nanoparticles in the hippocampal CA1 region of rats after middle cerebral artery occlusion (MCAO). [] Results showed that Modafinil nanoparticles significantly reduced neurodegeneration, increased the expression of neurotrophic factors (BDNF and GDNF), and decreased the expression of apoptotic markers (caspase-3 and caspase-8). []
(S)-Modafinil is studied for its effectiveness in managing fatigue in various settings, including sleep deprivation, shift work, and chronic illnesses. [, , , , ] Research has demonstrated its ability to improve alertness, vigilance, and performance in individuals experiencing fatigue. [, , ] Studies have employed both subjective and objective measures, such as self-reported sleepiness scales and psychomotor vigilance tasks, to evaluate the impact of (S)-Modafinil on fatigue. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: